molecular formula C22H16N4O B2436231 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide CAS No. 1286696-88-5

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide

Cat. No.: B2436231
CAS No.: 1286696-88-5
M. Wt: 352.397
InChI Key: SMBKFEHAPPNASP-UHFFFAOYSA-N
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Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide is a synthetic hybrid molecule designed for pharmaceutical research and development. It combines two high-value pharmacophores—benzimidazole and indole—into a single chemical entity. This strategic fusion aims to create a synergistic effect, potentially enhancing the compound's bioactivity and broadening its mechanism of action against complex biological targets. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its resemblance to naturally occurring purine nucleotides. This allows benzimidazole-containing compounds to interact readily with various biopolymers in living systems. Benzimidazole derivatives demonstrate a wide range of therapeutic properties, with significant research focused on their role as anticancer agents. These compounds can function through multiple mechanisms, including topoisomerase inhibition, DNA intercalation, and targeting essential enzymes like kinases and HDACs . Concurrently, the indole moiety is another prominent heterocycle frequently employed in drug discovery. Indole derivatives are reported to exhibit substantial antibacterial and antifungal activities . The specific molecular hybridization present in this compound suggests potential for multifaceted research applications. Its structure aligns with compounds investigated for their activity against drug-resistant bacterial strains, including Staphylococcus aureus (MRSA) and Mycobacterium smegmatis , as well as fungal pathogens like Candida albicans . Furthermore, its structural features are consistent with molecules that have shown promise in oncology research, potentially acting through the inhibition of critical cellular pathways involved in cancer cell proliferation . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific activity and applicability for their projects.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c27-22(17-13-23-18-6-2-1-5-16(17)18)24-15-11-9-14(10-12-15)21-25-19-7-3-4-8-20(19)26-21/h1-13,23H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBKFEHAPPNASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach involves the initial formation of the benzimidazole ring through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions . The indole moiety can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Benzimidazole Formation

The ZnO-NP-catalyzed cyclocondensation involves:

  • Nucleophilic attack : o-phenylenediamine reacts with an aromatic aldehyde to form a Schiff base (Intermediate I).

  • Coordination and cyclization : ZnO-NP coordination facilitates intramolecular cyclization, leading to the benzimidazole ring (Intermediate II).

  • Deprotonation : Elimination of protons yields the final benzimidazole product .

Amide Bond Formation

The coupling of the benzimidazole-phenyl fragment to indole-3-carboxylic acid likely follows a stepwise mechanism :

  • Activation of the carboxylic acid (e.g., via formation of an active ester).

  • Nucleophilic attack by the amine group.

  • Elimination of byproducts to form the amide bond .

Spectroscopic Evidence

  • 1H NMR :

    • NH protons: Singlet at ~13.20 ppm (benzimidazole NH) .

    • Aromatic protons: Resonance in the 6.52–7.43 ppm range .

    • Ethyl ester protons (if present): Triplet at ~1.35 ppm and quartet at ~4.37 ppm .

  • 13C NMR :

    • C=N signals: ~149–163 ppm (benzimidazole C=N) .

    • C=O signals: ~165–167 ppm (carboxamide or ester carbonyl) .

Reaction Yields and Purity

StepYield (Typical)Purity (TLC/HPLC)Reference
Benzimidazole synthesis60–90%≥95%
Amide bond formation70–85%≥90%

Substitution Patterns

  • Benzimidazole modifications : Substitution at the phenyl ring (e.g., nitro, methyl) alters reactivity .

  • Indole functionalization : Alkylation or acylation of the indole nitrogen can enhance bioactivity .

Stability and Reactivity

  • Acidic protons : The NH groups in benzimidazole and indole may participate in protonation/deprotonation under acidic/basic conditions.

  • Electrophilic sites : The C=N and C=O groups are reactive toward nucleophilic attacks .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzimidazole moiety and an indole core, which are known for their biological activities. The synthesis of this compound typically involves multi-step reactions that include coupling reactions and functional group modifications. The detailed synthetic pathways can be found in various literature sources, highlighting the use of different reagents and conditions to achieve high yields and purity .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide. The compound has shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116). In vitro studies have utilized assays like the Sulforhodamine B assay to determine the cytotoxic effects, revealing IC50 values that indicate significant potency compared to standard chemotherapeutics .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
HCT1165.85
Other Cancer LinesVaries

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens .

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µM)Reference
Staphylococcus aureus1.27
Escherichia coli1.43
Candida albicans2.60

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes like elastase, inhibiting their activity . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide is unique due to the combination of benzimidazole and indole moieties, which endows it with a broad spectrum of biological activities and potential applications. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-(1H-benzo[d]imidazol-2-yl)aniline with indole-3-carboxylic acid derivatives. The reaction conditions often include refluxing in suitable solvents like ethanol or dimethylformamide (DMF), followed by purification through crystallization or chromatography.

Table 1: Synthesis Overview

StepReagents/ConditionsOutcome
14-(1H-benzo[d]imidazol-2-yl)aniline + Indole-3-carboxylic acidFormation of target compound
2Reflux in ethanol/DMFCompletion of reaction
3Purification via crystallizationPure this compound

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related indole derivative showed effective inhibition against various bacterial strains, indicating potential for development as an antimicrobial agent.

Case Study : A study evaluated the antimicrobial activity of several indole derivatives using the agar diffusion method. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests have shown promising results.

Table 2: Antioxidant Activity Data

CompoundDPPH Scavenging Activity (%)FRAP Value (µmol Fe(II)/g)
This compound78.5150
Control (Ascorbic Acid)95250

Anticancer Activity

This compound has shown potential as an anticancer agent. Studies have reported its effectiveness against various cancer cell lines, including colon cancer and breast cancer cells.

Case Study : A recent investigation into the compound's anticancer properties revealed an IC50 value of 5.5 µM against HCT116 colon cancer cells, suggesting potent antiproliferative activity . Additionally, the compound was noted for its ability to induce apoptosis in cancer cells, which is a critical mechanism for cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the benzimidazole and indole moieties significantly influence biological activity. Substituents on these rings can enhance potency and selectivity towards specific biological targets.

Table 3: Summary of SAR Findings

ModificationEffect on Activity
Halogen substitutionsIncreased anticancer potency
Hydroxyl groupsEnhanced antioxidant activity
Alkyl chain elongationImproved antimicrobial efficacy

Q & A

Q. Basic

  • Elastase inhibition : Measured via IC₅₀ values (e.g., TUBC in showed low IC₅₀, indicating potent inhibition).
  • Antioxidant activity : DPPH radical scavenging (e.g., 80% scavenging by TUBC) .
  • Cytotoxicity : SRB assay quantifies cellular protein content to assess anticancer potential .
  • DNA binding : UV-vis spectroscopy and viscosity measurements detect intercalation or groove binding .

How can reaction yields be improved for halogenated derivatives (e.g., bromine or chlorine substituents)?

Q. Advanced

  • Catalyst optimization : Using CBr₄ () enhances yields (up to 78%) by promoting efficient cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .
  • Temperature control : Lower temperatures (e.g., 45°C) during cyclization reduce side reactions, as seen in imidazole synthesis ().

What computational methods are employed to predict binding modes and mechanistic pathways?

Q. Advanced

  • Molecular docking : Validates interactions with biological targets (e.g., TUBC binding within elastase’s active site) .
  • Hirshfeld surface analysis : Maps intermolecular interactions in crystallized derivatives ().
  • DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with antioxidant or DNA-binding activity .

How do steric effects from bulky substituents impact synthetic efficiency or bioactivity?

Q. Advanced

  • Synthetic challenges : Bulky groups (e.g., 5-bromoindole in 6d) reduce yields (64% vs. 72% for smaller substituents) due to steric hindrance during cyclization .
  • Bioactivity trade-offs : Halogen atoms enhance target affinity (e.g., bromine in 6d improves DNA intercalation) but may reduce solubility .

What purification strategies are optimal for isolating this compound from complex reaction mixtures?

Q. Basic

  • Recrystallization : Ethanol is preferred for removing unreacted starting materials .
  • Column chromatography : Separates derivatives with subtle structural differences (e.g., methoxy vs. methyl groups) .
  • TLC monitoring : Ensures reaction progression and identifies byproducts early .

How do researchers validate mixed DNA-binding modes (intercalation vs. groove binding)?

Q. Advanced

  • Viscosity measurements : Intercalation increases DNA solution viscosity, while groove binding has minimal effect .
  • UV-vis titration : Hypochromism and redshift suggest intercalation; minor spectral shifts indicate groove binding .
  • Competitive assays : Displacement of ethidium bromide confirms intercalative binding .

What are the limitations of current synthetic methodologies, and how can they be addressed?

Q. Advanced

  • Low yields for polar derivatives : Polar groups (e.g., -OH) complicate purification. Solution: Use protecting groups (e.g., THP in ) during synthesis.
  • Catalyst deactivation : Heavy metal catalysts (e.g., Pd/C) may dehalogenate substrates. Alternative: Raney nickel avoids dehalogenation ().
  • Scalability : Multi-step syntheses are labor-intensive. Continuous flow reactors () and automated techniques improve scalability.

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